Product packaging for Ethyl 2-isothiocyanatobenzoate(Cat. No.:CAS No. 99960-09-5)

Ethyl 2-isothiocyanatobenzoate

Cat. No.: B1362878
CAS No.: 99960-09-5
M. Wt: 207.25 g/mol
InChI Key: TYEPWLJHQLYWSR-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanatobenzoate is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B1362878 Ethyl 2-isothiocyanatobenzoate CAS No. 99960-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPWLJHQLYWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335167
Record name Ethyl 2-isothiocyanatobenzoate
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99960-09-5
Record name Ethyl 2-isothiocyanatobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID00335167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-isothiocyanatobenzoate
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Synthetic Methodologies and Derivatization Strategies Involving Ethyl 2 Isothiocyanatobenzoate

The preparation of Ethyl 2-isothiocyanatobenzoate is a critical first step for its use in further synthetic applications. Several methods have been established for its synthesis, with the reaction of Ethyl 2-aminobenzoate (B8764639) and thiophosgene (B130339) being the most prominent.

Reaction from Ethyl 2-Aminobenzoate and Thiophosgene

The primary and most widely employed method for synthesizing this compound involves the reaction of Ethyl 2-aminobenzoate with thiophosgene (CSCl₂). This reaction provides a direct route to the desired isothiocyanate.

In a typical procedure, Ethyl 2-aminobenzoate is treated with thiophosgene. The reaction is often carried out in the presence of a base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloric acid byproduct. mdpi.com This method has been reported to produce this compound in high yields, with one study noting a yield of 80%. mdpi.com A similar transformation using the methyl ester, methyl 2-aminobenzoate, involves refluxing with thiophosgene in absolute ethanol (B145695) for several hours, suggesting comparable conditions for the ethyl ester. mdpi.com

Reaction Scheme for the Synthesis of this compound

Reactant 1 Reactant 2 Reagent/Solvent Product Yield Reference
Ethyl 2-aminobenzoate Thiophosgene Sodium Bicarbonate This compound 80% mdpi.com

Alternative Preparative Routes

While the thiophosgene route is common, alternative methods for the preparation of isothiocyanates exist and can be applied to the synthesis of this compound. One such alternative involves the use of thiocarbamoyl halides. For instance, ethyl p-aminobenzoate can be converted to the corresponding isothiocyanate by reacting it with an N,N-di(lower-alkyl)thiocarbamoyl halide at elevated temperatures. uobaghdad.edu.iq Another general method for converting anilines to isothiocyanates involves treatment with carbon disulfide (CS₂) and an alkylating agent, which could foreseeably be adapted for Ethyl 2-aminobenzoate. ekb.eg

Utilization in the Synthesis of Nitrogen- and Sulfur-Containing Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds due to the reactivity of the isothiocyanate functional group toward nucleophiles.

Cyclocondensation Reactions with Active Methylene (B1212753) Compounds

The reaction of isothiocyanates with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) is a powerful tool for constructing heterocyclic rings. acs.orgresearchgate.net this compound readily participates in such cyclocondensation reactions, leading to diverse and complex structures. acs.orgresearchgate.net

Research has shown that the reaction of this compound with active methylene compounds can lead to the formation of benzothiazolinone (B8138533) derivatives. acs.orgresearchgate.net The reaction mechanism involves an initial nucleophilic attack by the carbanion of the active methylene compound on the electrophilic carbon of the isothiocyanate group. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final heterocyclic product. acs.org

A closely related synthetic application involves the formation of 1,4-dihydro-2H-3,1-benzothiazin-2-ylidene derivatives. While direct synthesis from this compound is not explicitly detailed in the surveyed literature, a one-pot synthesis of 2-(1,4-Dihydro-2H-3,1-benzothiazin-2-ylidene)propanedioic acid derivatives has been achieved. researchgate.net This synthesis proceeds from the reaction of 2-(1-bromoalkyl)phenyl isothiocyanates with propanedioic acid derivatives (a type of active methylene compound) using sodium hydride as a base. researchgate.net This reaction highlights the utility of the isothiocyanate moiety and active methylene compounds in constructing the 3,1-benzothiazine scaffold. In contrast, the reaction of the related mthis compound with dimethyl malonate in the presence of a base like sodium methanolate leads to the formation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating how reaction pathways can diverge to form different heterocyclic systems. mdpi.comresearchgate.net

Condensation with Malonate and Cyanoacetate (B8463686) Derivatives

The reaction of this compound with active methylene compounds like malonate and cyanoacetate derivatives provides a pathway to various heterocyclic systems. A notable example is the condensation with dimethyl malonate in the presence of sodium methoxide (B1231860) in methanol, which, after subsequent treatment with sodium hydroxide (B78521) and acetic acid, yields methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. mdpi.com To circumvent the formation of the byproduct methyl 2-(methoxycarbonothioylamino)benzoate, the reaction can be performed with pre-formed sodium dimethyl malonate in an aprotic solvent like dioxane, leading to the desired product in good yield. mdpi.com

The condensation is not limited to malonates. Ethyl cyanoacetate also serves as a valuable partner in these reactions. lifesciencesite.comtubitak.gov.trcyberleninka.ru For instance, the reaction of this compound with ethyl cyanoacetate under fusion conditions can produce a 3-cyanoacetamido-quinazoline derivative. lifesciencesite.com These Knoevenagel-type condensations are fundamental in constructing carbon-carbon bonds and are widely used in the synthesis of various heterocyclic and carbocyclic systems. amazonaws.comnih.gov

Reactions with Cyanoamides Leading to Bicyclic Imidazopyrimidinediones

The reaction of this compound with cyanoamides, such as those represented by the general formula CH₂(CN)CONHR (where R can be H, Me, or CHPh₂), in the presence of triethylamine (B128534) (Et₃N), leads to the formation of bicyclic imidazopyrimidinediones. researchgate.netacs.orgacs.org This transformation is significant as it involves the participation of two molecules of the isothiocyanate reactant. researchgate.netacs.org The proposed mechanism suggests an initial attack of the cyanoamide anion on the isothiocyanate group, forming an intermediate anion. researchgate.netacs.org In the presence of Et₃N, the nitrogen of this intermediate attacks a second molecule of this compound. researchgate.netacs.orgacs.org Subsequent intramolecular cyclization onto the cyano group, followed by the elimination of a chloride ion and tautomerization, affords the final bicyclic product. researchgate.netacs.org

Reactions Leading to Quinazolinone and Related Heterocycles

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov this compound is a key starting material for the synthesis of various quinazolinone derivatives. nih.govmdpi.com

Formation of 2-Thioxo-1,4-dihydroquinazolin-3(2H)-yl Acetic Acid Analogues

A straightforward method for synthesizing (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid involves the reaction of 2-isothiocyanatobenzoic acid esters with amino acids, such as glycine. researchgate.net This reaction is typically carried out in refluxing isopropanol (B130326) in the presence of a base like triethylamine. researchgate.netnih.gov The resulting acetic acid derivative can be further modified. For example, oxidation with hydrogen peroxide can convert the thioxo group to a dioxo group, yielding 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. nih.gov This acid can then be coupled with various amines using a coupling agent like N,N'-carbonyldiimidazole to produce a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide derivatives. nih.gov

Synthesis of 2-Substituted Quinazolinones and Their Interconversion Pathways

The versatility of the quinazolinone scaffold allows for the introduction of various substituents at the 2-position. mdpi.com For instance, 2-mercapto-3-phenylquinazolin-4(3H)-one, which can be synthesized from anthranilic acid and phenyl isothiocyanate, exists in equilibrium with its thione tautomer, 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov In an alkaline medium, it readily converts to the thiolate form, which can then react with reagents like ethyl chloroacetate (B1199739) to yield S-substituted derivatives such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov

Furthermore, 3-substituted 2-thioxoquinazoline-4-ones can be synthesized through the interaction of methyl esters of 4,5-substituted 2-isothiocyanatobenzoic acids with 2-(aminoalkyl)imidazoles. researchgate.net This reaction highlights the utility of this compound analogs in creating diverse quinazolinone libraries.

Derivatization to Form Quinazolin-4-ones

The synthesis of quinazolin-4-ones can be achieved through various routes starting from precursors derived from this compound. One common strategy involves the initial formation of a 2-thioxo-quinazoline intermediate, which can then be further derivatized. For example, reaction with ethyl bromoacetate (B1195939) in the presence of sodium ethoxide can introduce an acetic acid ester group. lifesciencesite.com The resulting compound can undergo further reactions, such as treatment with hydrazine (B178648) hydrate (B1144303), to generate hydrazide intermediates, which are valuable for synthesizing more complex heterocyclic systems. lifesciencesite.com

Formation of Oxadiazoloquinazolinones

Oxadiazolo[2,3-b]quinazolin-5-ones represent a less common class of tricyclic heterocycles. doi.org A green and efficient method for their synthesis involves the iodine-catalyzed cyclodesulfurization of 2-thioxo-3(2H)-quinazolinyl)benzamides. doi.org These precursors are prepared from the reaction of methyl 2-isothiocyanatobenzoates with benzoylhydrazines. doi.org The cyclization reaction proceeds smoothly in water, utilizing a terminal oxidant, and provides moderate to excellent yields of the desired oxadiazoloquinazolinones. doi.org

Another route to oxadiazole-fused quinazolinones involves the reaction of mthis compound with 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenylphosphine. researchgate.net This reaction, conducted under heating in dioxane, yields tricyclic (Z)-2-(4-substituted benzylidene)-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones. researchgate.net

Synthesis of Thiosemicarbazones and Related Structures

The synthesis of thiosemicarbazones represents a fundamental application of isothiocyanates. The general method involves the reaction of an isothiocyanate with a hydrazine derivative. nih.govirjmets.com In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a thiosemicarbazide, which is the structural core of thiosemicarbazones upon condensation with aldehydes or ketones. irjmets.comresearchgate.net

A specific application involving this compound is its reaction with 2-(1-hydrazinylideneethyl)pyridine. This addition reaction yields N4-(2-ethyl benzoate) thiosemicarbazone of 2-acetylpyridine. This ligand has been subsequently used in the synthesis of coordination compounds with metals like Copper(II).

Reactant 1Reactant 2Product
This compound2-(1-hydrazinylideneethyl)pyridineN4-(2-ethyl benzoate) thiosemicarbazone of 2-acetylpyridine

Table 1: Synthesis of a Thiosemicarbazone Derivative.

Aryl Ring Migration Reactions and Formation of 2,4-Diaryl-4H-3,1-benzothiazines

The formation of 2,4-diaryl-4H-3,1-benzothiazines through aryl ring migration is a known reaction for certain isothiocyanate-containing compounds. acs.org This transformation has been reported for 2-isothiocyano triarylmethanes, which can undergo rearrangement in the presence of a Lewis acid like aluminum chloride to yield the target benzothiazine structures. beilstein-journals.orgnih.gov However, a review of the available scientific literature does not indicate that this compound is typically used as a substrate for this specific aryl ring migration reaction to form 2,4-diaryl-4H-3,1-benzothiazines. This synthetic route is more characteristic of isothiocyanates where the isothiocyano group is attached to a carbon that can readily form a carbocation and facilitate the migration of an aryl group.

Synthesis of Pyrrole (B145914) Derivatives

While numerous methods exist for the synthesis of the pyrrole nucleus, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, the use of this compound is not a standard precursor in these classical routes. ekb.egwikipedia.org However, a specific method has been developed utilizing its close analog, mthis compound, for the synthesis of pyrrole derivatives. mdpi.com This highlights the utility of the isothiocyanatobenzoate scaffold in constructing five-membered heterocycles, even if it falls outside the most common synthetic pathways. The synthesis of pyrrole derivatives using mthis compound demonstrates the potential for derivatization of the core molecule into various heterocyclic systems. mdpi.com

One-Pot Synthetic Procedures for Diverse Heterocycles

One-pot reactions are highly valuable in synthetic chemistry for their efficiency and reduced waste. This compound and its methyl analog are effective substrates for one-pot procedures that yield a variety of complex heterocyclic molecules. acs.org

For instance, the methyl analog, mthis compound, undergoes a one-pot condensation with methyl malonate in refluxing dioxane to produce methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate in good yield. mdpi.com Furthermore, the interaction of mthis compound with primary amines or hydrazine derivatives provides a high-yield pathway to 3-substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines under mild conditions. mdpi.com These precursors can be further elaborated; for example, reaction with hydrazine hydrate followed by treatment with aromatic aldehydes or ethyl chloroacetate leads to the formation of triazoloquinazoline and triazinoquinazoline derivatives, respectively. researchgate.net

This compound itself can be reacted with active methylene compounds to generate benzothiazolinone derivatives in a one-pot fashion. researchgate.netacs.org These examples underscore the compound's utility in streamlined synthetic sequences for generating diverse and medicinally relevant heterocyclic scaffolds like quinolines, quinazolines, and benzothiazines. mdpi.comacs.org

Starting MaterialReagent(s)Heterocyclic Product
Mthis compoundMethyl malonateMethyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate mdpi.com
Mthis compoundPrimary amines / Hydrazines3-substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines mdpi.com
Mthis compound1. Sulfa drugs, 2. Hydrazine hydrate, 3. Aromatic aldehydesTriazoloquinazoline derivatives researchgate.net
This compoundActive methylene compoundsBenzothiazolinone derivatives acs.org

Table 2: Examples of One-Pot Syntheses of Heterocycles.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Isothiocyanatobenzoate

Reaction Pathway Elucidation in Heterocycle Formation

The formation of heterocyclic systems from ethyl 2-isothiocyanatobenzoate is a cornerstone of its synthetic utility. The reaction pathways, particularly in the synthesis of quinazoline (B50416) derivatives, have been a subject of detailed mechanistic study.

Proposed Mechanisms for Intramolecular Cyclization

The synthesis of quinazoline derivatives from this compound typically involves its reaction with a primary amine. The generally accepted mechanism commences with the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. This initial step leads to the formation of a thiourea (B124793) intermediate.

The subsequent intramolecular cyclization of this thiourea derivative is the key step in the formation of the quinazoline ring. It is proposed that the nitrogen atom of the newly formed thiourea attacks the carbonyl carbon of the ester group. This is followed by the elimination of an ethanol (B145695) molecule, leading to the formation of the heterocyclic ring. This process is often facilitated by heating, which provides the necessary activation energy for the cyclization to occur. The reaction of mthis compound with a range of amines in water at elevated temperatures to form 2-thioxo-4-quinazolinones provides experimental support for this pathway researchgate.net.

Role of Initial Anion Attack on the N=C=S Moiety

The isothiocyanate group (N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. In the context of heterocycle formation, the initial attack by an anionic or neutral nucleophile is the rate-determining step in many cases. The nature of the nucleophile plays a significant role in the subsequent reaction pathway.

Electrophilic Ipso-Substitution Mechanisms in Rearrangement Reactions

While the primary reactivity of this compound involves nucleophilic addition to the isothiocyanate group, the potential for electrophilic ipso-substitution in rearrangement reactions of its derivatives is an area of mechanistic interest. Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent other than a hydrogen atom.

Currently, there is a lack of direct evidence in the scientific literature detailing electrophilic ipso-substitution mechanisms in rearrangement reactions specifically involving this compound or its immediate derivatives. However, considering the electronic nature of the substituents, it is plausible that under certain reaction conditions, such rearrangements could occur. For example, if the aromatic ring were to be subjected to strong electrophilic attack, a substituent could potentially be displaced. Further research is required to explore and substantiate the role of ipso-substitution in the chemistry of this compound.

Factors Influencing Reaction Selectivity and Outcome

The reaction of this compound with various nucleophiles can lead to different products, and the selectivity of these reactions is governed by several factors. These include the nature of the nucleophile, the reaction conditions (such as temperature and solvent), and the presence of catalysts.

The structure of the nucleophile is a primary determinant of the reaction outcome. For example, reaction with simple primary amines typically leads to the formation of 2-thioxo-4-quinazolinones researchgate.net. However, if the nucleophile contains other functional groups, subsequent or alternative reactions can occur.

The reaction conditions also play a critical role. Temperature can influence the rate of competing reaction pathways, thereby affecting the product distribution. The choice of solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states, which can alter the selectivity of the reaction. For instance, the synthesis of 2-thioxo-4-quinazolinone derivatives has been successfully carried out in water, highlighting a green chemistry approach researchgate.net.

Tautomerism in Derived Compounds

Many of the heterocyclic compounds derived from this compound, particularly those containing the quinazoline scaffold, can exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton.

For instance, 2-thioxo-4-quinazolinones can exist in keto-enol and thione-thiol tautomeric forms. Spectroscopic and computational studies have been employed to determine the predominant tautomeric form in different environments. In a study on (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate, X-ray structural analysis and NMR spectroscopy, supported by semiempirical calculations, demonstrated that the molecule exists predominantly in a specific tautomeric form stabilized by an intramolecular hydrogen bond mdpi.com. The stability of different tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinazoline ring. Theoretical studies on quinolin-4-one derivatives have shown that the keto forms are generally more stable than the enol forms scirp.org.

Below is a data table summarizing the calculated parameters for different tautomeric forms of a 2-substituted quinazoline-4 derivative, illustrating the energy differences that determine the most stable form mdpi.com.

TautomerHeat of Formation (kcal/mol)Dipole Moment (Debye)Ionization Potential (eV)Relative Energy (kcal/mol)
A-1.934.898.898.05
B-9.982.608.920.00
C-6.666.578.843.32

This table is based on data for a related 2-substituted quinazoline-4 derivative and serves as an illustrative example.

Computational Studies on Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.

In the context of chemical transformations involving this compound, computational studies can provide valuable insights that complement experimental findings. For example, DFT calculations can be used to model the initial nucleophilic attack on the isothiocyanate group, helping to understand the factors that govern its reactivity.

Furthermore, computational methods are particularly useful for studying tautomeric equilibria in the resulting heterocyclic products. By calculating the relative energies of different tautomers, it is possible to predict which form will be the most stable under a given set of conditions. A theoretical study on quinolin-4-one derivatives using DFT with the B3LYP functional confirmed that keto forms are more stable than their enol counterparts scirp.org. Similarly, semiempirical calculations have been used to satisfactorily reproduce the energetics of the tautomeric equilibrium in 2-substituted quinazoline-4 derivatives, indicating that in the gas phase, a specific tautomeric form is predominantly stable mdpi.com. These computational approaches provide a deeper understanding of the structural and energetic properties of these molecules.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Isothiocyanatobenzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ethyl 2-isothiocyanatobenzoate, both ¹H and ¹³C NMR provide definitive information about its proton and carbon frameworks.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and aromatic protons. The ethyl group protons, being aliphatic, appear in the upfield region of the spectrum. The methylene (B1212753) protons (-CH₂) are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear as a quartet around 4.4 ppm due to coupling with the three neighboring methyl protons. ucalgary.ca The terminal methyl protons (-CH₃) are less deshielded and resonate further upfield as a triplet at approximately 1.4 ppm, a pattern resulting from coupling to the two methylene protons. ucalgary.ca

The aromatic region of the spectrum is more complex due to the ortho-disubstituted pattern of the benzene (B151609) ring. The four aromatic protons will experience different electronic effects from the ester and isothiocyanate groups, leading to a series of multiplets typically found between 7.0 and 8.1 ppm. The exact chemical shifts and coupling patterns depend on the specific electronic environment of each proton.

Table 1: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Proton Assignment
~8.1 - 7.0 Multiplet 4H Ar-H
~4.4 Quartet 2H O-CH₂ -CH₃

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the ester group is significantly deshielded and is expected to produce a signal in the downfield region, typically around 167 ppm. ucalgary.ca The carbon atom of the isothiocyanate group (-N=C=S) also has a characteristic chemical shift, generally appearing in the 120-140 ppm range.

The aromatic carbons will resonate between approximately 125 and 135 ppm, with the carbon atom directly attached to the ester group (ipso-carbon) often showing a distinct chemical shift. The two carbons of the ethyl group are found in the upfield region; the methylene carbon (-CH₂) bonded to oxygen appears around 61 ppm, while the terminal methyl carbon (-CH₃) is found at about 14 ppm. ucalgary.ca

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) (ppm) Carbon Assignment
~167 C =O (Ester)
~140 - 120 -N=C =S
~135 - 125 C -Ar (Aromatic)
~61 O-CH₂ -CH₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a molecule. The molecular formula of this compound is C₁₀H₉NO₂S, corresponding to a molecular weight of approximately 207.25 g/mol . nih.gov

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 207. The fragmentation of this ion provides valuable structural clues. A primary and highly characteristic fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. pharmacy180.com This cleavage results in the formation of a stable acylium ion [C₇H₄(NCS)CO]⁺ at m/z 162, which is often a prominent peak in the spectrum. nih.gov

This acylium ion can undergo further fragmentation by losing a neutral molecule of carbon monoxide (CO, 28 Da), leading to a fragment ion at m/z 134. nih.gov Another significant fragment is observed at m/z 119. nih.gov

Table 3: Prominent Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Identity of Lost Fragment
207 [C₁₀H₉NO₂S]⁺• Molecular Ion
162 [C₈H₄NOS]⁺ •OCH₂CH₃ (Ethoxy radical)
134 [C₇H₄NS]⁺ CO (Carbon monoxide)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands. The most distinctive feature is the strong, sharp, and often split absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which appears in the 2100-2200 cm⁻¹ region. chempap.org The ester functional group is identified by a very strong absorption from the carbonyl (C=O) stretch, typically found around 1720 cm⁻¹. ucalgary.ca Additionally, C-O stretching vibrations associated with the ester linkage produce strong bands in the 1300-1100 cm⁻¹ range. ucalgary.ca

The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and by C=C in-ring stretching vibrations which give rise to medium-intensity bands in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~2980 C-H Stretch Aliphatic (Ethyl)
~2200-2100 Asymmetric Stretch Isothiocyanate (-N=C=S)
~1720 C=O Stretch Ester
~1600-1450 C=C Stretch Aromatic Ring

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Based on crystallographic data of related compounds, the geometry of this compound can be predicted. The isothiocyanate group is nearly linear, with a C-N=C bond angle of approximately 165°. wikipedia.org The N=C double bond length is typically around 117 pm, and the C=S double bond is about 158 pm. wikipedia.org

The ester group will adopt a trigonal planar geometry around the carbonyl carbon. The C=O double bond is expected to have a length of approximately 121 pm, while the C-O single bond length is around 134 pm. The benzene ring itself is planar, with C-C bond lengths characteristic of aromatic systems (approximately 139 pm). The arrangement of the ester and isothiocyanate substituents relative to the plane of the benzene ring would be a key feature determined by a full crystallographic study, influenced by steric and electronic interactions as well as crystal packing forces.

Table 5: Expected Bond Lengths and Angles for this compound based on Related Structures

Parameter Bond/Angle Typical Value
Bond Length C=O (Ester) ~121 pm
Bond Length C-O (Ester) ~134 pm
Bond Length N=C (Isothiocyanate) ~117 pm wikipedia.org
Bond Length C=S (Isothiocyanate) ~158 pm wikipedia.org
Bond Angle O=C-O (Ester) ~120°

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

The molecular structure of this compound and its derivatives offers several sites for potential hydrogen bonding, which significantly influences their conformation and crystal lattice energy. The primary hydrogen bond acceptors are the oxygen atoms of the ester carbonyl group (C=O), the ether oxygen of the ester, and the sulfur and nitrogen atoms of the isothiocyanate group (-N=C=S). While the parent molecule lacks classical hydrogen bond donors, in derivatives or in the presence of co-crystallized solvents, these acceptor sites can engage in various interactions.

Intramolecular hydrogen bonds are less likely in the parent this compound due to the absence of a hydrogen bond donor in a sterically favorable position. However, in derivatives, such as those incorporating hydroxyl or amino groups on the phenyl ring or on the ethyl chain, short intramolecular contacts can occur. For instance, a hydroxyl group at a neighboring position could form an intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered ring. Such interactions are crucial in dictating the planarity and rigidity of the molecule.

Crystal Packing Analysis

In the absence of strong hydrogen bond donors in the parent molecule, the crystal packing is likely to be dominated by weaker interactions. The planar phenyl ring can facilitate π–π stacking interactions, where parallel aromatic rings of adjacent molecules align, contributing to the cohesive energy of the crystal. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the electronic nature of any substituents on the ring.

The interplay of the aforementioned weak C–H···O, C–H···N, and C–H···S hydrogen bonds will further guide the three-dimensional arrangement of the molecules. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. For instance, inversion dimers formed through C–H···O interactions involving the ester group are a common supramolecular synthon in related structures. The isothiocyanate group, with its linear geometry, can also influence the packing by participating in directional interactions. The analysis of the crystal packing of this compound derivatives, typically visualized through crystallographic software, allows for the identification of these recurring structural motifs and a deeper understanding of the structure-property relationships in the solid state.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared with the theoretical values calculated from the proposed molecular formula to validate the empirical formula and assess the purity of the synthesized compound. For this compound, the molecular formula is C₁₀H₉NO₂S.

The theoretical elemental composition can be calculated based on the atomic masses of the elements and the molecular weight of the compound.

Table 1: Theoretical Elemental Composition of this compound (C₁₀H₉NO₂S)

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percent (%)
CarbonC12.01110120.1157.95
HydrogenH1.00899.0724.38
NitrogenN14.007114.0076.76
OxygenO15.999231.99815.44
SulfurS32.065132.06515.47
Total 207.252 100.00

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are then quantitatively measured by various detection methods. The mass of each element in the original sample is calculated from the masses of these products.

The experimentally determined mass percentages are then compared to the theoretical values presented in Table 1. A close agreement between the experimental and calculated values, typically within a margin of ±0.4%, provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. Any significant deviation may suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical Mass %Experimental Mass %Difference %
C57.95[Sample Data][Sample Data]
H4.38[Sample Data][Sample Data]
N6.76[Sample Data][Sample Data]
S15.47[Sample Data][Sample Data]

This validation is a critical step in the characterization of any newly synthesized compound, ensuring that the material being studied in further spectroscopic and structural analyses corresponds to the correct chemical entity.

Applications of Ethyl 2 Isothiocyanatobenzoate Derivatives in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For derivatives of Ethyl 2-isothiocyanatobenzoate, SAR analyses help to identify the key structural features required for a specific pharmacological effect and guide the optimization of lead compounds. mdpi.commdpi.com

By systematically modifying the structure of a parent compound—for example, by changing substituents on an aromatic ring or altering the nature of a linker—researchers can observe the impact on biological activity. rsc.org For instance, in the development of enzyme inhibitors, SAR studies might reveal that a particular substituent enhances binding affinity to the target enzyme's active site. mdpi.com In the context of antimicrobial agents, SAR can elucidate how lipophilicity and steric factors affect a compound's ability to penetrate bacterial cell walls. mdpi.com These studies are crucial for rationally designing more potent, selective, and safer therapeutic agents. researchgate.netmdpi.com

Design and Implementation of Hybrid Pharmacophore Approaches

In medicinal chemistry, a hybrid pharmacophore approach is a drug design strategy that involves chemically linking two or more distinct pharmacophoric moieties to create a single hybrid molecule. The goal is to develop novel compounds with potentially enhanced affinity, greater efficacy, or an improved selectivity profile compared to the individual parent molecules. This approach can also be used to target multiple pathways involved in a disease process.

A clear illustration of this strategy is the design of isatin-benzothiazole analogs for anti-breast cancer activity. nih.gov In this research, two known anticancer pharmacophores, isatin (B1672199) and benzothiazole, were combined to synthesize hybrid molecules. Several of the resulting compounds demonstrated significant cytotoxicity against human breast tumor cell lines, with some showing 10-15 times higher effectiveness on cancer cells than on non-cancer cells, highlighting the potential of this approach to produce potent and selective agents. nih.gov

This compound is a crucial precursor for the quinazoline (B50416) scaffold, a privileged structure in numerous FDA-approved anticancer drugs. nih.gov The quinazoline core itself serves as a versatile anchor point for the implementation of hybrid pharmacophore design. Researchers have successfully synthesized and evaluated hybrid molecules incorporating the quinazoline nucleus with other biologically active moieties. For instance, a series of quinazoline derivatives containing an isoxazole (B147169) moiety was synthesized and evaluated for in vitro anticancer activities against A549 (lung), HCT116 (colon), and MCF-7 (breast) cancer cell lines, with several compounds showing promising results. nih.gov Similarly, quinazoline-benzimidazole hybrids have been developed, combining two potent heterocyclic systems to explore enhanced anticancer properties. nih.gov

This strategy allows for the systematic exploration of chemical space to identify novel molecular frameworks with superior therapeutic properties.

Table 1: Examples of Hybrid Pharmacophore Approaches in Cancer Research
Pharmacophore 1Pharmacophore 2Resulting Hybrid ClassTherapeutic Target/ActivityReference
IsatinBenzothiazoleIsatin-Benzothiazole AnalogsAnti-breast cancer nih.gov
QuinazolineIsoxazoleQuinazoline-Isoxazole HybridsAnticancer (A549, HCT116, MCF-7) nih.gov
QuinazolineBenzimidazoleQuinazoline-Benzimidazole HybridsAnticancer nih.gov

Exploration of Bioisosteric Replacements in Derived Compounds

One powerful application of this concept is scaffold bioisosterism, where a core molecular structure is replaced with a different one that maintains the crucial three-dimensional arrangement of key binding features. A notable example is the development of novel inhibitors of the P300/CBP-associated factor (PCAF) bromodomain. rsc.orgrsc.org Starting with a known triazolophthalazine inhibitor (L-45), researchers designed and synthesized bioisosteric 1,2,4-triazolo[4,3-c]quinazolines. rsc.orgrsc.org This modification, replacing the phthalazine (B143731) core with a quinazoline ring system, was intended to preserve the key interactions with the PCAF receptor site. The resulting compounds demonstrated potent cytotoxic activity against several human cancer cell lines, validating the bioisosteric transformation strategy. rsc.orgrsc.org

Table 2: Scaffold Bioisosterism for PCAF Inhibition
Original ScaffoldBioisosteric ScaffoldBiological TargetResulting ActivityReference
TriazolophthalazineTriazoloquinazolinePCAF BromodomainPotent anticancer activity rsc.orgrsc.org

Classical bioisosterism, involving the exchange of specific atoms or functional groups, is also widely used. In the development of novel anti-inflammatory agents, researchers applied bioisosteric replacement to triazino[2,3-c]quinazoline derivatives. nih.govnih.gov Specifically, a carbon atom in the parent compound was replaced by a sulfur atom, leading to a new series of molecules. nih.govnih.gov This substitution modifies physicochemical properties like lipophilicity, which can in turn affect pharmacokinetic parameters such as tissue distribution. nih.gov Another example involves the synthesis of both sulfur- and selenium-containing quinazoline and pyrido[2,3-d]pyrimidine (B1209978) compounds to evaluate their antiproliferative activity. nih.gov The exchange of sulfur for selenium (a classical bioisosteric pair) allows for fine-tuning of the molecule's biological properties.

More complex bioisosteric strategies have also been employed. In one study, a quinazoline core was designed as a rigid bioisostere to replace a more flexible middle phenyl ring-amide-bond linker in a series of FMS-like tyrosine kinase 3 (FLT3) inhibitors. researchgate.net This conformational rigidification approach led to the discovery of potent and selective FLT3 inhibitors, demonstrating the versatility of the quinazoline scaffold in advanced drug design. researchgate.net

Computational and Theoretical Studies on Ethyl 2 Isothiocyanatobenzoate and Its Derived Structures

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein at the atomic level.

Molecular docking studies have been instrumental in predicting the binding affinities of quinazoline (B50416) derivatives, synthesized from Ethyl 2-isothiocyanatobenzoate, with various protein targets. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction between the ligand and the protein. For instance, docking studies on novel quinazoline derivatives have shown promising binding energies against targets like Factor Xa and EGFR kinase, suggesting their potential as inhibitors. researchgate.netresearchgate.net The lower the binding energy, the more stable the ligand-protein complex, indicating a higher potential for inhibitory activity. These studies help in understanding the inhibition mechanism by revealing how the ligand fits into the active site of the protein and disrupts its normal function.

Derivative Class Target Protein Predicted Binding Affinity (kcal/mol)
Quinazolinones Dihydrofolate Reductase Comparative G scores with Methotrexate
4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamides           Factor Xa Dock score of -11.12 for derivative C5
Quinazoline Derivatives EGFR Kinase Domain Strong binding interactions observed
Thioxoquinazolines Cyclin-Dependent Kinase 2 (CDK2)         Better docking properties compared to other enzymes        

A crucial aspect of molecular docking is the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For quinazoline derivatives with potential anticonvulsant activity, docking studies have been employed to elucidate their binding modes with relevant biological targets like the GABA-A receptor and human carbonic anhydrase II (HCA II) nih.govresearchgate.net. For example, studies have shown that the butyl substitution at position 3 of the quinazoline ring has a significant effect on preventing the spread of seizure discharge nih.govnih.govresearchgate.netmdpi.com. The identification of these key interactions provides valuable insights into the structure-activity relationship (SAR) and helps in the rational design of more potent anticonvulsant agents nih.govnih.govresearchgate.netmdpi.com. The pharmacophoric features of designed quinazolines often include a lipophilic aryl ring, a hydrogen bond donor/acceptor domain, and an electron donor site .

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.

DFT studies on quinazoline derivatives have been used to calculate various parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govnih.govresearchgate.net. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. These calculations also provide insights into the distribution of electron density, which can be used to predict the sites of electrophilic and nucleophilic attack. Furthermore, DFT can be employed to calculate reactivity descriptors such as ionization potential, electron affinity, and electrophilicity index, which help in understanding the interaction of these molecules with biological systems nih.govrsc.org.

Pharmacophore Model Development and Validation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a widely used approach in drug discovery to identify new compounds with similar biological activity.

The development of a pharmacophore model for anticonvulsant quinazolines typically involves identifying common structural features among a set of active compounds researchgate.net. A modern pharmacophoric model for anticonvulsant action often includes a lipophilic aryl ring, a hydrogen bond donor/acceptor domain, an electron donor, and a distal aryl ring or its equivalent as an additional hydrophobic center . Once a model is developed, it is validated to ensure its predictive ability. This validation is often done by screening a database of known active and inactive compounds and assessing the model's ability to distinguish between them. A validated pharmacophore model can then be used as a 3D query to search for new potential anticonvulsant agents from large chemical databases.

Conformational Analysis and Energy Landscapes of Derived Compounds

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. This is often achieved by scanning the potential energy surface (PES) of the molecule.

A relaxed potential energy surface scan can be performed by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step uni-muenchen.deq-chem.com. This process generates an energy profile that reveals the low-energy conformations and the transition states connecting them. For isothiocyanate derivatives, understanding the rotational barriers and the preferred conformations of the isothiocyanate group is crucial for predicting its interaction with biological targets. The exploration of the potential energy surfaces for the conversion of cyanide to thiocyanate has shown that the formation of thiocyanate (SCN) is energetically favored over its isomer isothiocyanate (SNC) nih.gov. Such computational explorations provide a deeper understanding of the structural dynamics of these molecules.

In Silico Prediction of ADME Properties for Derived Compounds

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico ADME prediction models are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For quinazoline derivatives, various in silico tools and web-based platforms are available to predict their ADME properties. These predictions are based on the molecular structure and include parameters such as lipophilicity (logP), aqueous solubility, intestinal absorption, plasma protein binding, and metabolic stability. For example, in silico ADMET predictions for novel quinazoline derivatives have indicated promising drug-like properties, suggesting their potential for development as orally active drugs with favorable metabolic and excretion profiles researchgate.netresearcher.life. These computational models help in prioritizing compounds for further experimental evaluation and in guiding the structural modifications needed to improve their ADME characteristics researchgate.nettandfonline.com.

Q & A

Q. What are the established synthetic routes for Ethyl 2-isothiocyanatobenzoate, and how can reaction conditions be optimized?

this compound is synthesized via a two-step procedure. First, ethyl 2-aminobenzoate reacts with thiophosgene in the presence of sodium hydrogencarbonate to yield the intermediate with 80% efficiency. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and purity . Optimization involves adjusting stoichiometry (e.g., thiophosgene equivalents), solvent selection (e.g., dichloromethane for improved solubility), and temperature control to minimize side reactions like hydrolysis.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization tools include:

  • FT-IR : Confirm the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹.
  • NMR : ¹H NMR should show signals for the ethyl ester group (δ ~1.3–1.5 ppm for CH₃, δ ~4.3–4.5 ppm for CH₂) and aromatic protons (δ ~7.3–8.1 ppm).
  • HPLC/MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 222.06 for C₁₀H₉NO₂S) and assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemical uncertainties. For example, in thiazoloquinazoline derivatives, SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond angles, torsion angles, and absolute configurations. Refinement protocols include riding models for hydrogen atoms and Friedel pair analysis to confirm chirality .

Q. What strategies mitigate contradictions in biological activity data for this compound-based compounds?

Discrepancies in antimicrobial assays (e.g., variable MIC values) require:

  • Standardized protocols : Use CLSI guidelines for bacterial strains and consistent inoculum sizes.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl ring enhance activity against S. aureus).
  • Control experiments : Include positive controls (e.g., ampicillin) and solvent controls to isolate compound-specific effects .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
  • Computational chemistry : DFT calculations (e.g., Gaussian or ORCA) model transition states, such as nucleophilic attack on the isothiocyanate carbon during thiourea formation.
  • Trapping intermediates : Use low-temperature NMR to isolate reactive species like thiiranium ions .

Methodological Guidance

Q. What analytical workflows are recommended for purity assessment during scale-up synthesis?

Combine orthogonal methods:

  • TLC (hexane:ethyl acetate 7:3) for rapid screening.
  • HPLC-DAD/UV with C18 columns (gradient elution: 5–95% acetonitrile in water) for quantitative purity.
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Q. How should crystallographic data be processed to avoid overfitting during refinement?

  • Restraints : Apply similarity restraints for disordered groups (e.g., ethyl ester chains).
  • Validation tools : Use checkCIF/PLATON to flag outliers in bond distances/angles.
  • Twinned data : Employ HKLF 5 format in SHELXL for twin refinement (e.g., BASF parameter adjustment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.